![molecular formula C8H10ClNOS B2456874 2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 135709-70-5](/img/structure/B2456874.png)
2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
“2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H10ClNOS and a molecular weight of 203.69 . It is also known as "Acetamide, 2-chloro-N-[2-(3-thienyl)ethyl]-" .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide” is 1S/C8H10ClNOS/c9-6-8(11)10-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) .Physical And Chemical Properties Analysis
“2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide” is an oil at room temperature . It has a melting point of 57-59°C .Scientific Research Applications
Fungicidal Activity
Recent research has explored the fungicidal properties of thiophene derivatives. For instance, N-(thiophen-2-yl) nicotinamide derivatives exhibited excellent fungicidal activity against cucumber downy mildew .
Structural Investigations and Crystallography
Researchers have determined crystal structures of thiophene derivatives, aiding in understanding their properties and interactions .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit various biological activities, suggesting a range of potential effects .
properties
IUPAC Name |
2-chloro-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-5-8(11)10-3-1-7-2-4-12-6-7/h2,4,6H,1,3,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPPZHOMUCPMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide |
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